molecular formula C17H26N2O3 B2998533 tert-Butyl 4-((2-hydroxy-4-methylphenyl)amino)piperidine-1-carboxylate CAS No. 1824092-35-4

tert-Butyl 4-((2-hydroxy-4-methylphenyl)amino)piperidine-1-carboxylate

Cat. No. B2998533
CAS RN: 1824092-35-4
M. Wt: 306.406
InChI Key: XJSQGAFXUVITMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-((2-hydroxy-4-methylphenyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H24N2O3 . It is also known by other names such as 1-Piperidinecarboxylic acid, 4-[(2-hydroxyphenyl)amino]-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl carboxylate group and a 2-hydroxy-4-methylphenylamino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 292.373 Da and a monoisotopic mass of 292.178680 Da .

Scientific Research Applications

Synthesis and Characterization

The synthesis of various piperidine derivatives, including those structurally related to tert-Butyl 4-((2-hydroxy-4-methylphenyl)amino)piperidine-1-carboxylate, serves as a foundation for developing complex organic molecules. For example, Marin et al. (2004) demonstrated the preparation of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting the versatility of piperidine derivatives in synthesizing biologically relevant compounds (Marin et al., 2004).

Intermediate for Biologically Active Compounds

Derivatives of tert-Butyl piperidine-1-carboxylate act as crucial intermediates in synthesizing biologically active molecules. Kong et al. (2016) synthesized an intermediate pivotal for creating crizotinib, a therapy for cancer, demonstrating the compound's role in pharmaceutical development (Kong et al., 2016).

Material Science and Engineering

In material science, the structural attributes of tert-Butyl piperidine-1-carboxylate derivatives facilitate the development of novel materials. Olsson et al. (2018) explored poly(arylene piperidinium) hydroxide ion exchange membranes for alkaline fuel cells, indicating the potential of piperidine derivatives in energy applications (Olsson et al., 2018).

Catalysis and Synthetic Methodology

The utility of tert-Butyl piperidine-1-carboxylate derivatives extends into catalysis and synthetic methodology, where they aid in the synthesis of complex organic frameworks. Flegel et al. (2011) discussed the use of tert-butylamine as an alternative to piperidine for Fmoc deprotection in peptide synthesis, emphasizing the compound's role in improving synthetic efficiency (Flegel et al., 2011).

Mechanism of Action

Target of Action

Tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that acts primarily on the mu-opioid receptors . These receptors play a crucial role in pain perception and reward.

Mode of Action

As an intermediate in the synthesis of fentanyl, this compound contributes to the overall mode of action of the final product. Fentanyl, like other opioids, exerts its effects by binding to and activating the mu-opioid receptors in the central nervous system. This leads to an inhibition of pain pathways, causing analgesia, euphoria, and relaxation .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily those related to the synthesis and action of fentanyl. The synthesis of fentanyl involves several steps, each involving specific precursor chemicals . Once synthesized and administered, fentanyl interacts with the opioid receptors, triggering a cascade of biochemical events that lead to its analgesic and euphoric effects .

Pharmacokinetics

It is highly lipophilic, allowing it to cross the blood-brain barrier quickly .

Result of Action

The primary result of the action of this compound is the production of fentanyl, a potent opioid. The effects of fentanyl at the cellular level include decreased perception of pain, decreased reaction to pain, and increased pain tolerance. At the molecular level, fentanyl induces a conformational change in the mu-opioid receptor, leading to the inhibition of adenylate cyclase, decreased cAMP production, and ultimately decreased neuronal excitability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its conversion into fentanyl can be affected by factors such as temperature, pH, and the presence of other substances. Furthermore, the effects of fentanyl can be influenced by individual factors such as the user’s age, health status, and genetic makeup .

properties

IUPAC Name

tert-butyl 4-(2-hydroxy-4-methylanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-12-5-6-14(15(20)11-12)18-13-7-9-19(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,18,20H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSQGAFXUVITMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.